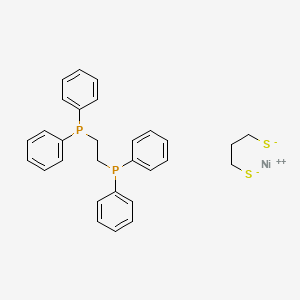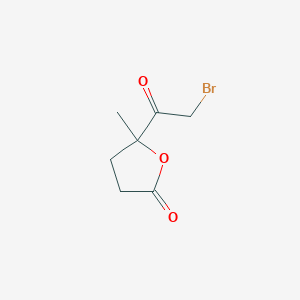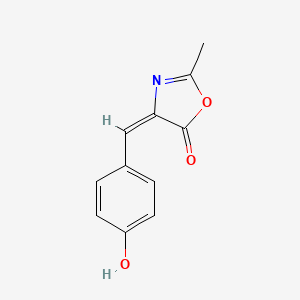
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxybenzylidene group attached to an oxazole ring, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the reaction of acetylglycine with p-hydroxybenzaldehyde. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxazole ring can be reduced to form alcohols.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. The hydroxybenzylidene group plays a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo photoisomerization makes it useful in fluorescence-based applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzylidene imidazolidinone: A related compound with similar fluorescence properties.
4-Hydroxybenzylidene thiazolidinone: Exhibits similar biological activities but differs in its sulfur-containing ring structure.
Uniqueness
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical reactivity and stability. Its combination of hydroxybenzylidene and oxazole moieties makes it particularly valuable in applications requiring both fluorescence and biological activity.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-12-10(11(14)15-7)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3/b10-6+ |
InChI-Schlüssel |
PYBITUFTDGPYIE-UXBLZVDNSA-N |
Isomerische SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)O)/C(=O)O1 |
Kanonische SMILES |
CC1=NC(=CC2=CC=C(C=C2)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





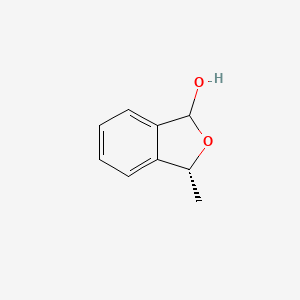
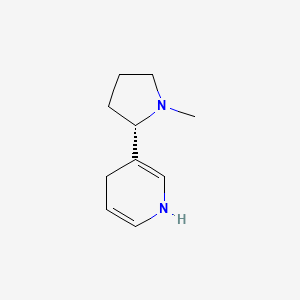
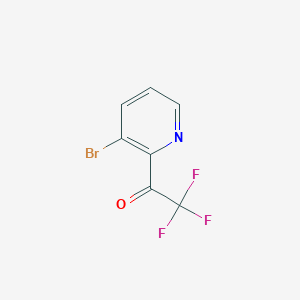
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
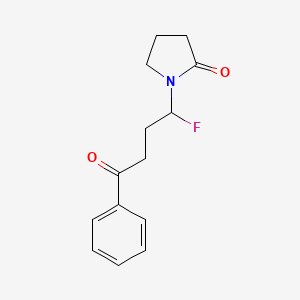
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)



